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molecular formula C11H9ClN2O B8363996 2-(4-Chloro-5-methoxy-1H-indol-3-yl)acetonitrile

2-(4-Chloro-5-methoxy-1H-indol-3-yl)acetonitrile

Cat. No. B8363996
M. Wt: 220.65 g/mol
InChI Key: SXQBHPVGEVRZGH-UHFFFAOYSA-N
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Patent
US05571833

Procedure details

Reaction of 3-dimethylaminomethyl-4-chloro-5-methoxy-indole (2.00 g, 8.40 mmol) with potassium cyanide (2.08 g, 32.0 mmol) and methyl iodide (4.72 g, 33.0 mmol) and subsequent workup as described in 1 (d) gave 3-cyanomethyl-4-chloro-5-methoxyindole (1.69 g), m.p. 138°-9° C.
Name
3-dimethylaminomethyl-4-chloro-5-methoxy-indole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:15][CH3:16])[C:12]=2[Cl:14])[NH:7][CH:6]=1)C.[C-:17]#[N:18].[K+].CI>>[C:17]([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:15][CH3:16])[C:12]=2[Cl:14])[NH:7][CH:6]=1)#[N:18] |f:1.2|

Inputs

Step One
Name
3-dimethylaminomethyl-4-chloro-5-methoxy-indole
Quantity
2 g
Type
reactant
Smiles
CN(C)CC1=CNC2=CC=C(C(=C12)Cl)OC
Name
Quantity
2.08 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
4.72 g
Type
reactant
Smiles
CI
Step Two
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CNC2=CC=C(C(=C12)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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